![molecular formula C8H10N2O2 B107148 (R)-2-amino-2-(4-hydroxyphenyl)acetamide CAS No. 54397-23-8](/img/structure/B107148.png)
(R)-2-amino-2-(4-hydroxyphenyl)acetamide
Overview
Description
“®-2-amino-2-(4-hydroxyphenyl)acetamide” is a member of acetamides . It is a natural product found in Moringa oleifera, Cytophaga, and Bongardia chrysogonum . The systematic IUPAC name is N-(4-hydroxyphenyl)acetamide .
Molecular Structure Analysis
The molecular formula of “®-2-amino-2-(4-hydroxyphenyl)acetamide” is C8H9NO2 . The molecular weight is 151.16 g/mol . The IUPAC name is 2-(4-hydroxyphenyl)acetamide . The InChI is InChI=1S/C8H9NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,10H,5H2,(H2,9,11) . The Canonical SMILES is C1=CC(=CC=C1CC(=O)N)O .
Scientific Research Applications
Pharmaceutical Applications
Paracetamol is a target molecule for many industries that produce chemicals for pharmaceutical applications . It is the main ingredient in numerous cold and flu medications .
Sustainable Synthesis
The industrial processes to produce paracetamol often use multistep procedures with low overall yield and/or severe drawbacks and problems in terms of sustainability . Researchers are exploring more sustainable methods of synthesis .
Reductive Carbonylation
A one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes has been proposed . This reaction usually leads to a mixture of different products, but the selectivity towards the possible products strongly depends on the ligands on the Pd(II)-catalyst and the nature of the solvent .
Homogeneous Catalysis
The synthesis of paracetamol has been achieved using homogeneous catalysis . This involves the use of a catalyst in the same phase as the reactants, which can offer advantages in terms of selectivity and efficiency .
Palladium Catalyst
The use of a palladium catalyst, specifically the [PdCl2(dppb)] complex, has been found to lead to the production of paracetamol in one pot when the reaction was carried out in dilute acetic acid as a solvent .
High Selectivity Synthesis
Under optimized reaction conditions, it was possible to produce paracetamol with an 85 mol % of selectivity in approximately 5 hours . This represents a significant improvement in terms of both yield and time efficiency .
Mechanism of Action
properties
IUPAC Name |
(2R)-2-amino-2-(4-hydroxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFROZWIRZWMFE-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431127 | |
Record name | (R)-2-amino-2-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-amino-2-(4-hydroxyphenyl)acetamide | |
CAS RN |
54397-23-8 | |
Record name | (R)-2-amino-2-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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